molecular formula C10H22ClNO B2587802 N-(3-Methoxypropyl)cyclohexanamine;hydrochloride CAS No. 2305254-58-2

N-(3-Methoxypropyl)cyclohexanamine;hydrochloride

Cat. No.: B2587802
CAS No.: 2305254-58-2
M. Wt: 207.74
InChI Key: JGZNMTCOOUOTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxypropyl)cyclohexanamine hydrochloride is a chemical compound with the CAS Number: 2305254-58-2 . It has a molecular weight of 207.74 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-methoxypropyl)cyclohexanamine hydrochloride . The InChI code for this compound is 1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H .

It is stored at room temperature .

Scientific Research Applications

Analytical and Toxicological Research

  • Analytical Profiles and Biological Matrices Determination : Compounds similar to N-(3-Methoxypropyl)cyclohexanamine hydrochloride have been characterized and analyzed for their presence in biological matrices. A study developed and validated a qualitative/quantitative method for the analysis of psychoactive arylcyclohexylamines in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, proving its efficacy for forensic and toxicological applications (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

  • Metabolism and Toxicological Detection : The metabolism and toxicological detection of phencyclidine-derived designer drugs closely related to N-(3-Methoxypropyl)cyclohexanamine have been studied, providing insights into their metabolic pathways and facilitating their detection in biological samples (Sauer, Peters, Staack, Fritschi, & Maurer, 2008).

Pharmacological Effects and Mechanisms

  • NMDA Receptor Affinity : Research into ketamine and phencyclidine analogues has shown that these compounds, including those structurally similar to N-(3-Methoxypropyl)cyclohexanamine hydrochloride, are high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This action is thought to underlie the dissociative anaesthetic effects observed with these substances (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).

Organic Chemistry and Synthesis

  • Solvent Effects in Organic Synthesis : The solvent acetonitrile has been identified as excellent for the synthesis of dichloromethylene compounds from cyclohexanones, a reaction that could be relevant in the synthesis or modification of compounds related to N-(3-Methoxypropyl)cyclohexanamine hydrochloride (Burton, Elder, Fell, & Stachulski, 1988).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-(3-methoxypropyl)cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-12-9-5-8-11-10-6-3-2-4-7-10;/h10-11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNMTCOOUOTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.